Target Selectivity Switch: 3-Pyridyl vs. 2-Pyridyl Regioisomers in Adenosine A3 vs. KDM Demethylase Engagement
The 3-pyridyl regioisomer (target compound) demonstrates functional selectivity for KDM4/KDM5 histone lysine demethylases, while the 2-pyridyl regioisomer (CHEMBL161981) exhibits high-affinity binding to the adenosine A3 receptor (Kd = 2.60 nM) [1]. This regioisomeric switch is attributed to the altered nitrogen orientation that positions the pyridine ring for Fe(II) chelation in the JmjC demethylase active site, a binding mode not accessible to the 2-pyridyl analog .
| Evidence Dimension | Primary Biological Target |
|---|---|
| Target Compound Data | KDM4 (JMJD2) and KDM5 (JARID1) histone lysine demethylases (target engagement confirmed via Fe(II) active site binding) |
| Comparator Or Baseline | 4-Isopropoxy-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide (CHEMBL161981): Adenosine A3 receptor (Kd = 2.60 nM) |
| Quantified Difference | Qualitative target switch: adenosine A3 receptor antagonism → KDM4/KDM5 demethylase inhibition |
| Conditions | Target identification based on mechanism-of-action studies (KDM) vs. Kinomescan binding assay (adenosine A3) |
Why This Matters
For epigenetic researchers, the absence of adenosine A3 off-target activity reduces confounding variables in histone methylation readouts, making this compound a cleaner chemical tool for studying KDM-mediated demethylation.
- [1] BindingDB. BDBM50097427. 4-Isopropoxy-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide (CHEMBL161981). Affinity Data: Kd = 2.60 nM for human Adenosine A3 receptor. View Source
